molecular formula C16H17BrN2O3S B11954771 N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-4-methylbenzenesulfonohydrazide

N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-4-methylbenzenesulfonohydrazide

Cat. No.: B11954771
M. Wt: 397.3 g/mol
InChI Key: SGRBDZRDILQBNH-WOJGMQOQSA-N
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Description

P-TOLUENESULFONIC ACID (5-BROMO-2-ETHOXYBENZYLIDENE)-HYDRAZIDE is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a p-toluenesulfonic acid group and a 5-bromo-2-ethoxybenzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of P-TOLUENESULFONIC ACID (5-BROMO-2-ETHOXYBENZYLIDENE)-HYDRAZIDE typically involves the condensation of 5-bromo-2-ethoxybenzaldehyde with p-toluenesulfonyl hydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can also enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: P-TOLUENESULFONIC ACID (5-BROMO-2-ETHOXYBENZYLIDENE)-HYDRAZIDE can undergo oxidation reactions to form corresponding oxides.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfonic acid group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of oxides and sulfonic acid derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted benzylidene derivatives.

Scientific Research Applications

P-TOLUENESULFONIC ACID (5-BROMO-2-ETHOXYBENZYLIDENE)-HYDRAZIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazone derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of P-TOLUENESULFONIC ACID (5-BROMO-2-ETHOXYBENZYLIDENE)-HYDRAZIDE involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt cellular processes and result in the desired biological effects.

Comparison with Similar Compounds

  • P-TOLUENESULFONIC ACID (5-BROMO-2-METHOXYBENZYLIDENE)-HYDRAZIDE
  • P-TOLUENESULFONIC ACID (5-CHLORO-2-ETHOXYBENZYLIDENE)-HYDRAZIDE
  • P-TOLUENESULFONIC ACID (5-BROMO-2-ETHOXYBENZYLIDENE)-HYDRAZINE

Comparison: P-TOLUENESULFONIC ACID (5-BROMO-2-ETHOXYBENZYLIDENE)-HYDRAZIDE is unique due to the presence of both the bromo and ethoxy groups, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it a valuable compound for specific applications.

Properties

Molecular Formula

C16H17BrN2O3S

Molecular Weight

397.3 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-ethoxyphenyl)methylideneamino]-4-methylbenzenesulfonamide

InChI

InChI=1S/C16H17BrN2O3S/c1-3-22-16-9-6-14(17)10-13(16)11-18-19-23(20,21)15-7-4-12(2)5-8-15/h4-11,19H,3H2,1-2H3/b18-11+

InChI Key

SGRBDZRDILQBNH-WOJGMQOQSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)Br)/C=N/NS(=O)(=O)C2=CC=C(C=C2)C

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)C=NNS(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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